4-(2,2-Difluorocyclopropyl)-1-Butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluorocyclopropyl)-1-Butanol is an organic compound with the molecular formula C7H12F2O. It is a member of the aliphatic cyclic hydrocarbons and is characterized by the presence of a difluorocyclopropyl group attached to a butanol chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluorocyclopropyl)-1-Butanol typically involves the following steps:
Formation of Difluorocyclopropane: The initial step involves the formation of difluorocyclopropane.
Attachment to Butanol Chain: The difluorocyclopropane is then reacted with a butanol derivative under controlled conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)-1-Butanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)-1-Butanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1-Butanol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group imparts unique chemical properties that can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Difluorocyclopropyl)butan-2-OL
- 4-(2,2-Difluorocyclopropyl)butan-3-OL
- 4-(2,2-Difluorocyclopropyl)pentan-1-OL
Uniqueness
4-(2,2-Difluorocyclopropyl)-1-Butanol is unique due to the specific positioning of the difluorocyclopropyl group and the butanol chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
143952-26-5 |
---|---|
Molecular Formula |
C7H12F2O |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(2,2-difluorocyclopropyl)butan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2 |
InChI Key |
OSZXTRRWOCZFLD-UHFFFAOYSA-N |
SMILES |
C1C(C1(F)F)CCCCO |
Canonical SMILES |
C1C(C1(F)F)CCCCO |
Synonyms |
Cyclopropanebutanol, 2,2-difluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.